molecular formula C17H16N4O2 B365009 N-[3-(4-oxo-3(4H)-quinazolinyl)propyl]-2-pyridinecarboxamide CAS No. 954846-79-8

N-[3-(4-oxo-3(4H)-quinazolinyl)propyl]-2-pyridinecarboxamide

Cat. No.: B365009
CAS No.: 954846-79-8
M. Wt: 308.33g/mol
InChI Key: DPLNRAXCBNVIGT-UHFFFAOYSA-N
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Description

N-[3-(4-oxo-3(4H)-quinazolinyl)propyl]-2-pyridinecarboxamide is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone moiety linked to a pyridine carboxamide group through a propyl chain. Quinazolinone derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-oxo-3(4H)-quinazolinyl)propyl]-2-pyridinecarboxamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with formamide under reflux conditions to yield 2-aminobenzamide. This intermediate is then cyclized with an appropriate aldehyde to form the quinazolinone ring.

    Linking the Propyl Chain: The quinazolinone derivative is then reacted with 3-bromopropylamine under basic conditions to introduce the propyl chain.

    Formation of the Pyridine Carboxamide: Finally, the resulting intermediate is coupled with pyridine-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-oxo-3(4H)-quinazolinyl)propyl]-2-pyridinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group in the quinazolinone moiety to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

Properties

CAS No.

954846-79-8

Molecular Formula

C17H16N4O2

Molecular Weight

308.33g/mol

IUPAC Name

N-[3-(4-oxoquinazolin-3-yl)propyl]pyridine-2-carboxamide

InChI

InChI=1S/C17H16N4O2/c22-16(15-8-3-4-9-18-15)19-10-5-11-21-12-20-14-7-2-1-6-13(14)17(21)23/h1-4,6-9,12H,5,10-11H2,(H,19,22)

InChI Key

DPLNRAXCBNVIGT-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCCNC(=O)C3=CC=CC=N3

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCCNC(=O)C3=CC=CC=N3

Origin of Product

United States

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